molecular formula C12H12O4 B145519 5,7-Dihydroxy-2,6,8-trimethylchromone CAS No. 41682-21-7

5,7-Dihydroxy-2,6,8-trimethylchromone

Cat. No. B145519
CAS RN: 41682-21-7
M. Wt: 220.22 g/mol
InChI Key: ODNMTIVRLHXQTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromone derivatives is a topic of interest due to their potential pharmacological applications. In the first paper, the authors describe the synthesis of a deuterated chromone derivative, specifically 6,7-dihydro-10-trideuteromethyl-6,8,8-trimethyl-8H-pyrano[3,2-g]chromone-2-carboxylic acid, which is used as a mass spectrometric stable isotope internal standard for metabolic studies of a related antiallergic agent . Another paper discusses a new synthesis method for 5,6,7-trimethyl-5,6,7,8-tetrahydropterine, starting from a formylated precursor, which highlights the chemical behavior of the formyl group and its differentiation in folic acid derivatives . Additionally, a novel chromone derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, was synthesized using a DBU catalyzed condensation reaction, showcasing the versatility of chromone scaffolds in creating structurally diverse compounds .

Molecular Structure Analysis

The crystal structure of 5,6,7-trimethyl-5,6,7,8-tetrahydropterine-dihydrochloride-monohydrate was determined using X-ray analysis, revealing an orthorhombic crystal system with specific unit cell dimensions. The study provides detailed insights into the conformation and configuration of the methyl groups within the molecule . This level of structural analysis is crucial for understanding the physical and chemical properties of such compounds.

Chemical Reactions Analysis

Chromone derivatives are versatile in chemical reactions, as demonstrated by the pseudo-five-component reaction described in one of the papers. This reaction involves 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines, leading to the formation of chromone-containing tripeptides. This method is notable for the formation of five new bonds and the generation of a wide range of pharmacologically significant compounds . Another study outlines the synthesis of 7-hydroxy-2,8-dimethyl-4-oxo-3-phenoxy-4H-6-chromenecarbaldehyde, which employs the Duff reaction and highlights the reactivity of the chromone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives are influenced by their molecular structure. For instance, the dipole moment, electronic structure, and nonlinear optical properties of the novel chromone derivative synthesized in the third paper were investigated using Density Functional Theory (DFT) calculations. The study also includes an analysis of the electronic absorption spectra in different solvents, which is essential for understanding the photophysical behavior of these compounds .

Scientific Research Applications

Structural Analysis and Isolation

  • Isolation from Natural Sources : The compound 5,7-Dihydroxy-3,6,8-trimethoxyflavone, closely related to 5,7-Dihydroxy-2,6,8-trimethylchromone, was isolated from Ainsliaea henryi. It exhibits an intramolecular hydrogen bond and forms hydrogen-bonded chains in its crystal structure (Xiong et al., 2009).

  • New Chromone Derivatives : Research identified a new chromone, named 5,6-dihydroxy-2-methylchromone, along with several flavonoids from Ficus lyrata. These compounds have unique chemical structures established through spectral evidence (Basudan et al., 2005).

Biological and Pharmacological Properties

  • Cytotoxic Activity : A study on 5,7-dihydroxy-6-geranylchromone, a variant of the compound, showed cytotoxicity using a plant cell model. This could have implications in understanding the toxic effects of similar compounds in biological systems (Šmejkal et al., 2008).

  • Anti-Inflammatory Properties : Research on tetrahydro-2-(2-phenylethyl)chromones, a class including similar structures, revealed their anti-inflammatory activities, showing potential therapeutic applications (Yu et al., 2020).

Metabolic Studies

  • Human Intestinal Bacterium Metabolism : A study explored the metabolism of polymethoxyflavones, similar in structure to 5,7-Dihydroxy-2,6,8-trimethylchromone, by human intestinal bacterium Blautia sp. MRG-PMF1. This research is crucial for understanding how such compounds are processed in the human body (Kim, Kim, & Han, 2014).

Chemical Synthesis and Characterization

  • Synthetic Approaches : Research on the synthesis of various flavones and chromones, including methods for synthesizing 5,7-dihydroxyflavones, provides insight into the chemical manipulation and potential pharmaceutical applications of these compounds (Horie et al., 1995).

  • Isotopic Labeling for Pharmacokinetic Studies : The synthesis of isotopically labeled derivatives of similar compounds has been described, which is important for pharmacokinetic studies and understanding the drug action of related compounds (Minami, 1981).

Pharmacokinetics and Detection Methods

  • Development of Detection Protocols : A study developed reversed-phase high-performance liquid chromatography methods for quantifying isomeric flavones, which can be applied to compounds like 5,7-Dihydroxy-2,6,8-trimethylchromone for pharmacokinetic studies (Whitted et al., 2015).

Neuroprotective Effects

  • Neuroprotection in Cell Models : Research demonstrated the neuroprotective effect of 5,7-Dihydroxychromone against oxidative stress and apoptosis in SH-SY5Y cells. This study highlights its potential in neurodegenerative disease therapy (Kim et al., 2015).

properties

IUPAC Name

5,7-dihydroxy-2,6,8-trimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-5-4-8(13)9-11(15)6(2)10(14)7(3)12(9)16-5/h4,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNMTIVRLHXQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961900
Record name 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2,6,8-trimethylchromone

CAS RN

41682-21-7
Record name 8-Methyleugenitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-2,6,8-trimethylchromone
Reactant of Route 2
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5,7-Dihydroxy-2,6,8-trimethylchromone
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,7-Dihydroxy-2,6,8-trimethylchromone

Citations

For This Compound
27
Citations
T Lu, S Deng, C Li, L Wu, R Yang, J Li - Natural Product Research, 2014 - Taylor & Francis
A new chromone, 7-hydroxy-2-hydroxymethyl-8-methoxy-4-oxo-4H-chromene-6-carboxylic acid, named melachromone, along with 13 known compounds (2–14), including chromones, …
Number of citations: 11 www.tandfonline.com
V LOJANAPIWATNA - J. Sci. Soc. Thailand - scienceasia.org
Musizin (dianellidin)(1), methyl 2, 4-dihydroxy-3, 5, 6-trimethylbenzoate (8),-methyl 2, 4-dihydroxy-3, 6-dimethylbenzoate (7), methyl 2, 4-dihydroxy-6~ methylbenzoate (methyl …
Number of citations: 2 scienceasia.org
LY Ma, SC Ma, F Wei, RC Lin, PPH But… - Chemical and …, 2003 - jstage.jst.go.jp
Five compounds have been isolated from the dried whole plants of Selaginella uncinata, two of them were new chromone glycosides, 5-hydroxy-2, 6, 8-trimethylchromone 7-ObD-…
Number of citations: 104 www.jstage.jst.go.jp
AJ Birch, P Elliott, SK Mukerjee… - Australian Journal of …, 1955 - CSIRO Publishing
THE SYNTHESIS OF ANGUSTIFOLIONOL By AJ BIRCH,* PATRICIA ELLIOTT,* SK MUKERJEE,~ TR RAJAGOPALAN,? TR SESHADRI,~ and S Page 1 THE SYNTHESIS OF …
Number of citations: 15 www.publish.csiro.au
S Rattanaburi, W Mahabusarakam… - Natural Product …, 2013 - Taylor & Francis
A new chromone, 5,7-dihydroxy-2 -(hydroxymethyl)-6,8-dimethyl-chromen-4-one, named melachromone, together with 12 known compounds, including chromones, anthraquinone, …
Number of citations: 16 www.tandfonline.com
EA Widyaning, I Rahayu, KH Timotius - Int. J. Herb. Med, 2020 - florajournal.com
Dianella ensifolia has potential as a source of herbal medicine. The objective of this review is to make an overview of the current knowledge available on the ethno medical uses, …
Number of citations: 4 www.florajournal.com
K Lokho, WA Mustaqim - Ethnobotany of the Mountain Regions of …, 2020 - Springer
Anthericum japonicum Thunb., Charlwoodia ensata (Thunb.) Göpp., Conanthera forsteri Spreng., Cordyline ensifolia (L.) Planch., Dianella albiflora Hallier f., Dianella carinata Hallier f., …
Number of citations: 2 link.springer.com
SK Deshmukh, L Dufossé, H Chhipa, S Saxena… - Journal of Fungi, 2022 - mdpi.com
Antibiotic resistance is becoming a burning issue due to the frequent use of antibiotics for curing common bacterial infections, indicating that we are running out of effective antibiotics. …
Number of citations: 32 www.mdpi.com
U Kuzhiumparambil - 2022 - figshare.mq.edu.au
Siddha is a traditional system of medicine being practiced in the southern part of India. Siddha medicines are predominantly plant based, usually containing polyherbal combinations. …
Number of citations: 2 figshare.mq.edu.au
FMA Bar - Records of Natural Products, 2021 - acgpubs.org
Plants of the genus Melaleuca which belong to family Myrtaceae, commonly named" tea trees”, are economically important plants. When talking about tea trees, the essential oils are the …
Number of citations: 11 www.acgpubs.org

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